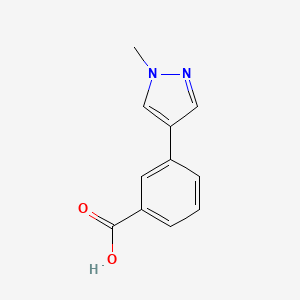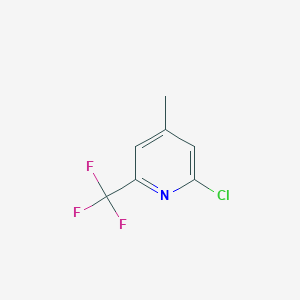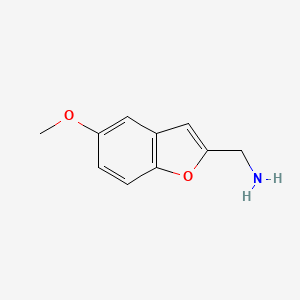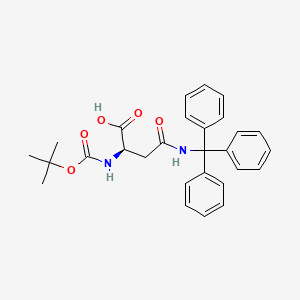
Boc-D-Asn(Trt)-OH
Overview
Description
Boc-D-Asn(Trt)-OH is a type of amino acid derivative commonly used in peptide synthesis . It is pre-loaded to Wang resins to minimize epimerization and dipeptide formation .
Synthesis Analysis
The synthesis of Boc-D-Asn(Trt)-OH involves the use of Wang resins, which are standard supports for the preparation of peptide acids by the Fmoc batch solid phase synthesis strategy . Fmoc amino acids are pre-loaded to Wang resins to minimize epimerization and dipeptide formation .
Molecular Structure Analysis
The molecular structure of Boc-D-Asn(Trt)-OH is complex, involving several functional groups. It includes a Boc (tert-butoxycarbonyl) protecting group and a Trt (trityl) protecting group .
Chemical Reactions Analysis
Boc-D-Asn(Trt)-OH is involved in various chemical reactions, particularly in the synthesis of peptides. The Boc and Trt protecting groups can be selectively removed under certain conditions to allow for further reactions .
Scientific Research Applications
Peptide Synthesis and Modifications
Protection of Asparagine and Glutamine in Peptide Synthesis : A study highlighted the synthesis and properties of derivatives like Bpoc-Asn(Trt)-OH for use in solid-phase peptide synthesis. These derivatives exhibit high solubility and efficiency in coupling reactions, demonstrating the utility of Boc-D-Asn(Trt)-OH in the synthesis of complex peptides (Carey Ri et al., 2009).
Synthesis of Cyclic RGD Peptides : Research into microwave-assisted solid-phase synthesis of cyclic RGD peptides utilized Boc-D-Asn(Trt)-OH derivatives. This approach improved reaction efficiency, showcasing its potential in synthesizing peptides with high purity (Keiichi Yamada et al., 2012).
Fluorophore Development for FMDV Detection : A novel fluorophore, Boc-AL(Boc)Q(Trt)-AMC, was developed for detecting 3C Protease from the Foot and Mouth Disease Virus, illustrating the role of Boc-D-Asn(Trt)-OH in creating sensitive and specific biological probes (Samerah Malik et al., 2020).
Enzymatic and Chemical Strategies in Peptide Synthesis
Chemo-Enzymatic Synthesis of Peptides : A study demonstrated the efficient synthesis of endomorphin-1 using Boc-Trp-Phe-NH2, synthesized through an enzymatic method. This represents a green chemistry approach to peptide synthesis, where Boc-D-Asn(Trt)-OH derivatives could potentially play a role (Honglin Sun et al., 2011).
Preparation of Fluorogenic Peptides for Imaging : The synthesis of Fmoc-Trp(C2-BODIPY)-OH and its incorporation into peptides for live-cell fluorescence imaging showcases an application where derivatives like Boc-D-Asn(Trt)-OH could be utilized to enhance imaging techniques (Lorena Mendive-Tapia et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGOCFDOBSXROC-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Asn(Trt)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B1415004.png)

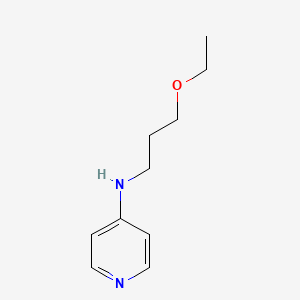
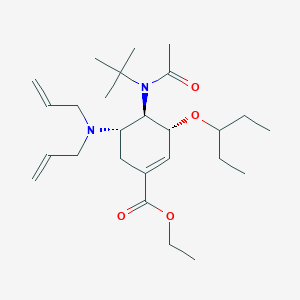
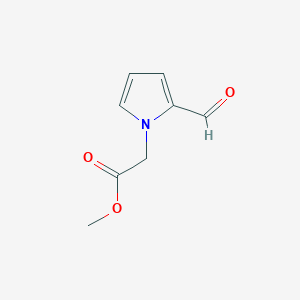
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415012.png)

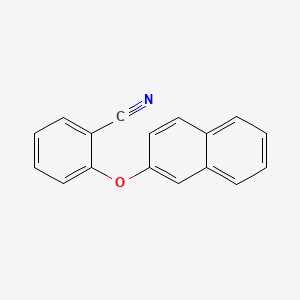
![4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B1415017.png)
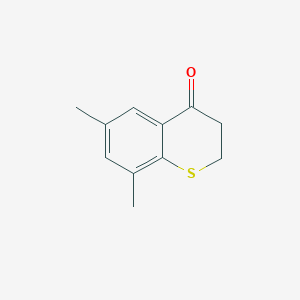
![4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene](/img/structure/B1415021.png)
